

In-Depth Technical Guide to the Physical Properties of Pyridylstannanes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-(Tributylstannylyl)pyridine*

Cat. No.: *B055037*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of pyridylstannanes, a class of organotin compounds featuring a pyridine ring bonded to a tin atom. These compounds are of significant interest as versatile intermediates in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial in the development of novel pharmaceutical agents and functional materials. This document summarizes key physical data, details experimental protocols for their synthesis and characterization, and visualizes a key reaction pathway.

Core Physical Properties

The physical properties of pyridylstannanes are influenced by the substitution pattern on both the pyridine ring and the organic groups attached to the tin atom. These properties are crucial for their handling, purification, and reactivity.

Physical State and Appearance

Pyridylstannanes are typically colorless to pale yellow liquids or low-melting solids at room temperature. Their volatility and viscosity vary depending on the molecular weight and the nature of the alkyl or aryl substituents on the tin atom.

Tabulated Physical Data

The following tables summarize key physical property data for a selection of pyridylstannanes.

Table 1: General Physical Properties of Selected Pyridylstannanes

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Physical State
2-(Tributylstannylyl)pyridine	17997-47-6	C ₁₇ H ₃₁ NSn	368.14	Liquid
3-(Tributylstannylyl)pyridine	59020-10-9	C ₁₇ H ₃₁ NSn	368.14	Liquid
6-Methyl-2-(tributylstannylyl)pyridine	259807-95-9	C ₁₈ H ₃₃ NSn	382.17	Liquid

Table 2: Boiling and Melting Points, and Density of Selected Pyridylstannanes

Compound Name	Boiling Point (°C)	Melting Point (°C)	Density (g/mL at 25°C)	Refractive Index (n ₂₀ /D)
2-(Tributylstannylyl)pyridine	134	132-135[1]	1.137 - 1.175[2]	1.5130[1]
3-(Tributylstannylyl)pyridine	132 (at 0.3 mmHg)[1]	-	1.15[1]	-
6-Methyl-2-(tributylstannylyl)pyridine	391.9±44.0 (Predicted)	-	1.134	1.512

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of pyridylstannanes, providing detailed information about their molecular structure.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment of the hydrogen atoms in the molecule. The chemical shifts of the pyridine ring protons are influenced by the position of the stannyl group and other substituents.

Table 3: ¹H NMR Chemical Shifts (δ , ppm) for Selected Pyridylstannanes

Compound Name	Solvent	Pyridine Ring Protons	Alkyl/Aryl Protons on Sn
2-(Tributylstannylyl)pyridine [1]	CDCl ₃	8.73 (H6), 7.48 (H5), 7.39 (H3), 7.10 (H4)	1.70-1.05 (m, 18H, CH ₂), 0.85 (t, 9H, CH ₃)

¹³C NMR Spectroscopy

Carbon-13 NMR provides insights into the carbon framework of the molecule. The chemical shifts of the pyridine carbons, particularly the carbon directly bonded to tin, are characteristic.

¹¹⁹Sn NMR Spectroscopy

Tin-119 NMR is a powerful technique for characterizing organotin compounds. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the nature of the substituents on the tin atom. For tetracoordinate tin in pyridylstannanes, the chemical shifts typically appear in a specific range, which can shift upon coordination of the pyridine nitrogen to the tin center, indicating an intramolecular interaction.

X-ray Crystallography

Single-crystal X-ray diffraction provides precise information on the three-dimensional structure of pyridylstannanes in the solid state, including bond lengths, bond angles, and intermolecular interactions. While many pyridylstannanes are liquids, crystalline derivatives and complexes

have been studied. For instance, the crystal structure of a six-coordinate tetraorganotin compound containing a pyridyl-thienyl ligand has been reported, demonstrating the coordination chemistry of these systems. In tributyltin(IV) carboxylates derived from pyridine monocarboxylic acids, the solid-state structure often reveals a polymeric arrangement with five-coordinate tin atoms in a trigonal bipyramidal geometry.

Experimental Protocols

Synthesis of 2-(Tributylstannyl)pyridine

This protocol describes a common method for the synthesis of 2-(tributylstannyl)pyridine from 2-bromopyridine.[\[1\]](#)

Materials:

- 2-Bromopyridine
- n-Butyllithium (2.5 M in hexanes)
- Tributyltin chloride
- Anhydrous tetrahydrofuran (THF)
- Hexane
- Ethyl acetate
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate
- Silica gel

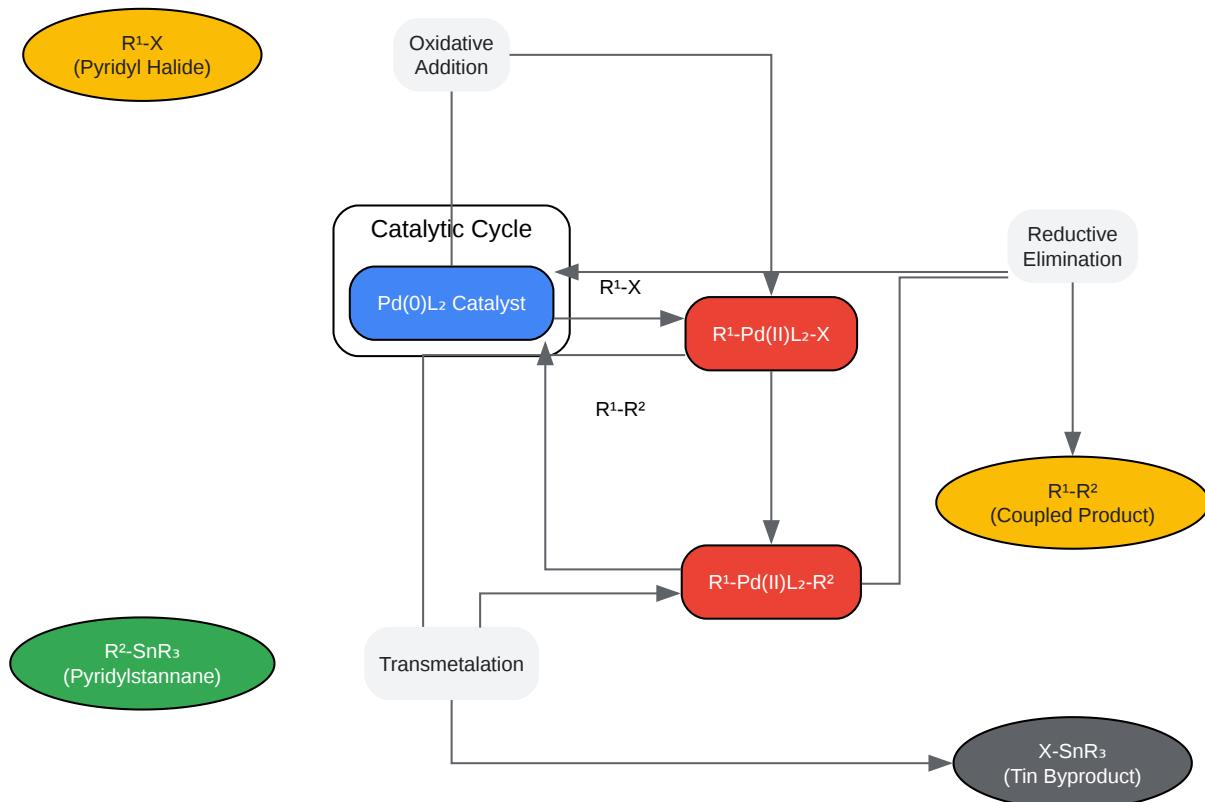
Procedure:

- A solution of freshly distilled 2-bromopyridine (1.0 g, 6.33 mmol) in anhydrous THF (12 mL) is cooled to -78 °C under an inert atmosphere.

- n-Butyllithium (2.5 M in hexanes, 6.33 mmol) is added dropwise to the solution, and the mixture is stirred for 30 minutes at -78 °C.
- Tributyltin chloride (1.7 mL, 6.33 mmol) is then added to the slightly reddish solution, and stirring is continued at -78 °C for 1 hour.
- The reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
- The reaction is quenched with water, and the aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
- The residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 20/1) to yield 2-(tributylstannyl)pyridine as a liquid.

Characterization

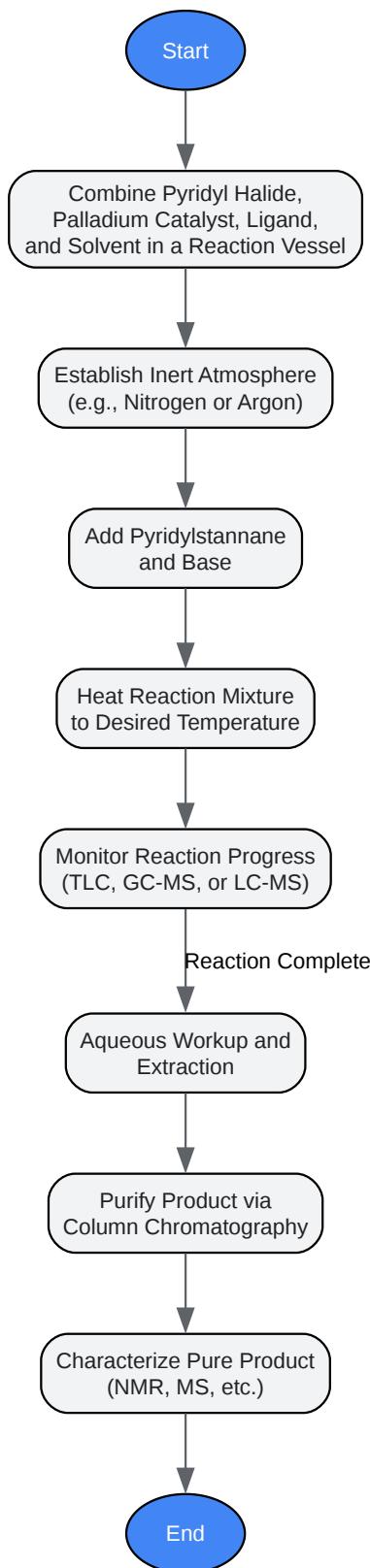
The synthesized pyridylstannanes are typically characterized by a combination of spectroscopic techniques:


- NMR Spectroscopy: ^1H , ^{13}C , and ^{119}Sn NMR spectra are recorded to confirm the structure and purity of the compound.
- Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern of the molecule.
- Infrared (IR) Spectroscopy: Used to identify characteristic functional group vibrations.

Key Applications and Reaction Pathways

Pyridylstannanes are most notably utilized as coupling partners in the Stille cross-coupling reaction, a powerful method for the formation of C-C bonds. This reaction is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

The Stille Cross-Coupling Reaction


The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate.^[3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.^[4]

[Click to download full resolution via product page](#)

Catalytic cycle of the Stille cross-coupling reaction.

Workflow for a Typical Stille Coupling Reaction:

[Click to download full resolution via product page](#)

General experimental workflow for a Stille coupling reaction.

Conclusion

Pyridylstannanes are valuable reagents in organic synthesis with a range of physical and chemical properties that are critical to their application. This guide provides a foundational understanding of these properties, along with practical experimental guidance. The data presented herein serves as a useful reference for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science who are interested in utilizing these versatile building blocks. Further research into the synthesis and properties of novel pyridylstannane derivatives will undoubtedly continue to expand their utility in the creation of complex and functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 2-(Tributylstannylyl)pyridine 85 17997-47-6 [sigmaaldrich.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physical Properties of Pyridylstannanes]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b055037#physical-properties-of-pyridylstannanes>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com